N'-Benzylidene-3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-Benzylidene-3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzylidene group, a pyrazole ring, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzylidene-3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of a benzylidene derivative with a hydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing purification techniques such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-Benzylidene-3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N’-Benzylidene-3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-Benzylidene-3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N’-Benzylidene-3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
N’-Benzylidene-3-nitrobenzohydrazide: Similar structure but with a nitro group instead of a pyrazole ring.
N’-Benzylidene-4-chlorobenzohydrazide: Contains a chlorobenzyl group instead of a methylbenzyl group.
N’-Benzylidene-3-methoxybenzohydrazide: Features a methoxy group instead of a pyrazole ring.
These compounds share some structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities.
Properties
CAS No. |
634896-63-2 |
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Molecular Formula |
C25H22N4O2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H22N4O2/c1-18-7-9-20(10-8-18)17-31-22-13-11-21(12-14-22)23-15-24(28-27-23)25(30)29-26-16-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,27,28)(H,29,30)/b26-16+ |
InChI Key |
AQNQJAHQOVMLKA-WGOQTCKBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4 |
Origin of Product |
United States |
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